molecular formula C22H22N4O2S4 B14627533 2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] CAS No. 55798-13-5

2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]

Cat. No.: B14627533
CAS No.: 55798-13-5
M. Wt: 502.7 g/mol
InChI Key: GIOMOWYUCQBGGA-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] is a complex organic compound featuring a disulfide linkage between two benzothiazole rings, each substituted with a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-mercaptobenzothiazole with morpholine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] can undergo various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] is not fully understood. its effects are likely mediated through interactions with biological molecules, such as proteins and nucleic acids. The disulfide linkage can undergo redox reactions, potentially altering the activity of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] is unique due to the presence of morpholine groups, which can enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

55798-13-5

Molecular Formula

C22H22N4O2S4

Molecular Weight

502.7 g/mol

IUPAC Name

4-[2-[(4-morpholin-4-yl-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazol-4-yl]morpholine

InChI

InChI=1S/C22H22N4O2S4/c1-3-15(25-7-11-27-12-8-25)19-17(5-1)29-21(23-19)31-32-22-24-20-16(4-2-6-18(20)30-22)26-9-13-28-14-10-26/h1-6H,7-14H2

InChI Key

GIOMOWYUCQBGGA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C(=CC=C2)SC(=N3)SSC4=NC5=C(C=CC=C5S4)N6CCOCC6

Origin of Product

United States

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